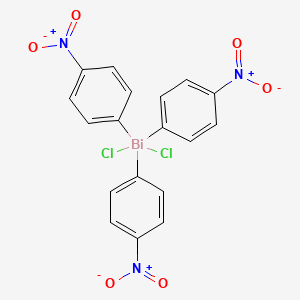
(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid is a boronic acid derivative with the molecular formula C9H15BO6. This compound is characterized by the presence of a cyclopropyl ring substituted with two ethoxycarbonyl groups and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid typically involves the reaction of cyclopropyl derivatives with boron-containing reagents. One common method is the hydroboration of cyclopropyl esters followed by oxidation to yield the desired boronic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydroboration and oxidation processes. These methods are optimized for high yield and purity, often employing catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various cyclopropyl derivatives, boronic esters, and complex organic molecules resulting from coupling reactions .
Aplicaciones Científicas De Investigación
(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid primarily involves its ability to form stable complexes with various organic and inorganic molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- (2,2-Dimethoxycarbonyl)cyclopropylboronic acid
Uniqueness
(2,2-Bis(ethoxycarbonyl)cyclopropyl)boronic acid is unique due to its dual ethoxycarbonyl substitution on the cyclopropyl ring, which enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in synthetic organic chemistry for the construction of complex molecules .
Propiedades
Fórmula molecular |
C9H15BO6 |
|---|---|
Peso molecular |
230.02 g/mol |
Nombre IUPAC |
[2,2-bis(ethoxycarbonyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C9H15BO6/c1-3-15-7(11)9(8(12)16-4-2)5-6(9)10(13)14/h6,13-14H,3-5H2,1-2H3 |
Clave InChI |
SRHBUVTYTUCJTR-UHFFFAOYSA-N |
SMILES canónico |
B(C1CC1(C(=O)OCC)C(=O)OCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


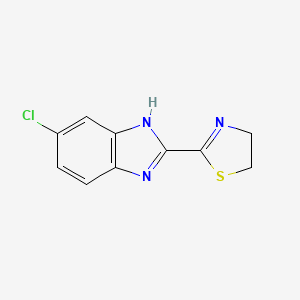
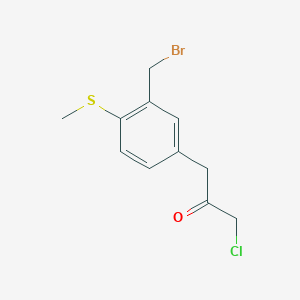
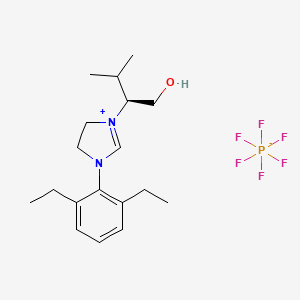
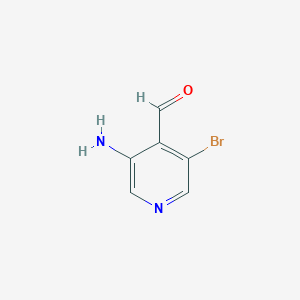

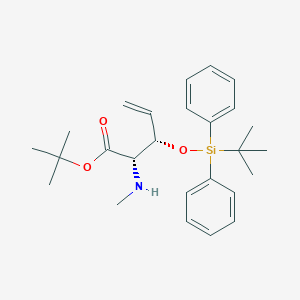
![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)
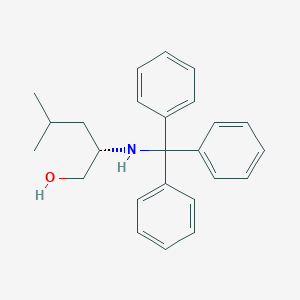
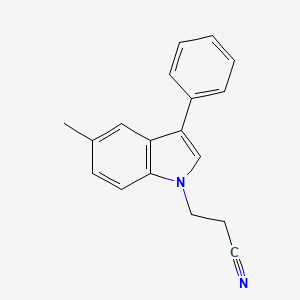
![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)
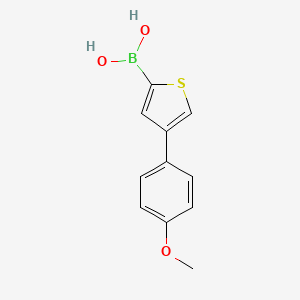
![7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14072458.png)

